2,6-Dibenzoylpyridine
Overview
Description
2,6-Dibenzoylpyridine is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
2,6-Dibenzoylpyridine (DBPY) plays a crucial role in the synthesis of aromatic diamine monomers, which are used in the preparation of novel polyimides. These polyimides exhibit significant properties like high thermostability, good solubility, and the ability to form transparent, tough films. This makes them suitable for various industrial applications (Zhang et al., 2005).
Coordination Chemistry of Pyridine Derivatives
The coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, similar to this compound, has been explored. These compounds are used in the synthesis of luminescent lanthanide compounds and iron complexes, which have potential applications in biological sensing and spin-state transitions (Halcrow, 2005).
X-ray Crystal Structure and Cytotoxicity in Ga(III) Complexes
This compound derivatives are involved in the formation of coordination complexes with gallium(III). These complexes exhibit cytotoxicity against various cancer cell lines, suggesting their potential in cancer research (Aliabadi et al., 2021).
Porous Coordination Polymers
This compound derivatives are used in the formation of new metal-carboxylate frameworks. These frameworks are characterized by their unique structural properties and potential for gas adsorption, making them relevant for materials science and storage applications (Wei et al., 2014).
RNA Hydrolysis Catalysis
Compounds related to this compound, such as 2-aminopyridine, have been studied as catalysts in RNA hydrolysis. These studies contribute to understanding the mechanisms of RNA cleavage and the development of artificial ribonucleases (Scheffer et al., 2005).
Construction of Bisbenzofuro[2,3-b:3',2'-e]pyridines
This compound derivatives are utilized in the synthesis of benzofuropyridines, which are of interest in materials chemistry. These compounds have potential applications in the development of new materials (Kaida et al., 2017).
Synthesis of Imidazo[1,2-a]pyridines
This compound is relevant in the synthesis of imidazopyridines, a prominent scaffold in medicinal chemistry. These compounds have wide applications in drug development and material science (Bagdi et al., 2015).
Liquid Crystalline Phase of Hydrogen-Bonded Complexes
This compound derivatives are used to form hydrogen-bonded liquid crystal complexes. These complexes exhibit nematic liquid crystalline phases, relevant for applications in displays and optical devices (Zhang Xiang-xiang, 2007).
Palladium-Catalysed Arylation
Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands demonstrates the application of this compound derivatives in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals (Prajapati et al., 2015).
Properties
IUPAC Name |
(6-benzoylpyridin-2-yl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPPUBHAGQUNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311713 | |
Record name | 2,6-Dibenzoylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-24-1 | |
Record name | NSC244984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibenzoylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.